

Spectroscopic Profile of 1-Bromooctadecane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-bromooctadecane** (C18H37Br), a long-chain alkyl halide. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of **1-bromoctadecane**. Both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the different chemical environments within the molecule. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).[1][2]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **1-bromooctadecane** is characterized by signals corresponding to the protons along the eighteen-carbon chain. The electron-withdrawing effect of the bromine atom causes the protons on the adjacent carbon (C1) to be deshielded, shifting their signal downfield.



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
CH₃ (C18)	~0.88	Triplet	3H
-(CH ₂) ₁₅ - (C3-C17)	~1.25	Multiplet	30H
-CH ₂ - (C2)	~1.85	Quintet	2H
-CH ₂ Br (C1)	~3.41	Triplet	2H

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom directly bonded to the bromine atom (C1) is significantly deshielded and appears at a lower field compared to the other carbons in the alkyl chain.[3]

Carbon Assignment	Chemical Shift (δ, ppm)
C18	~14.1
C4-C17	~22.7 - 31.9
C3	~32.8
C2	~28.8
C1	~33.9

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of **1-bromooctadecane** is as follows:

- Sample Preparation: Accurately weigh approximately 10-20 mg of **1-bromooctadecane** for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
- Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.



- Data Acquisition: Place the sample in the NMR spectrometer. Acquire the spectrum at a specified frequency, such as 90 MHz for ¹H NMR.[1] Standard acquisition parameters are used, including an appropriate number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-bromoctadecane** is dominated by absorptions corresponding to the vibrations of its long alkyl chain and the carbon-bromine bond.

IR Spectroscopic Data

Vibrational Mode	Absorption Range (cm ⁻¹)	Intensity
C-H stretch (alkane)	2925 - 2855	Strong
CH ₂ bend (scissoring)	~1465	Medium
C-Br stretch	650 - 550	Medium-Strong

Experimental Protocol for IR Spectroscopy

The IR spectrum of **1-bromooctadecane** can be obtained using the following method:

- Sample Preparation: As 1-bromooctadecane is a solid at room temperature, the spectrum
 can be obtained from a melt.[4] A small amount of the sample is placed on a salt plate (e.g.,
 KBr or NaCl) and heated gently to melt, creating a thin liquid film. Alternatively, an Attenuated
 Total Reflectance (ATR) accessory can be used by placing a small amount of the solid
 sample directly on the ATR crystal.
- Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is recorded first and automatically subtracted from the sample spectrum.



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of **1-bromoctadecane** is characterized by the presence of a molecular ion peak and a distinct isotopic pattern due to the presence of bromine.

Mass Spectrometry Data

lon (m/z)	Relative Intensity	Assignment
334/332	Moderate	[M]+ (Molecular ion)
253	Low	[M - Br]+
57	High	[C ₄ H ₉] ⁺ (Base Peak)
43	High	[C ₃ H ₇] ⁺

A key feature in the mass spectrum of **1-bromooctadecane** is the presence of two molecular ion peaks of nearly equal intensity at m/z 332 and 334. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance.[5][6] The fragmentation pattern is typical for a long-chain alkyl halide, with the most abundant peaks corresponding to the stable alkyl carbocations.

Experimental Protocol for Mass Spectrometry

A typical experimental setup for obtaining the mass spectrum of **1-bromooctadecane** involves:

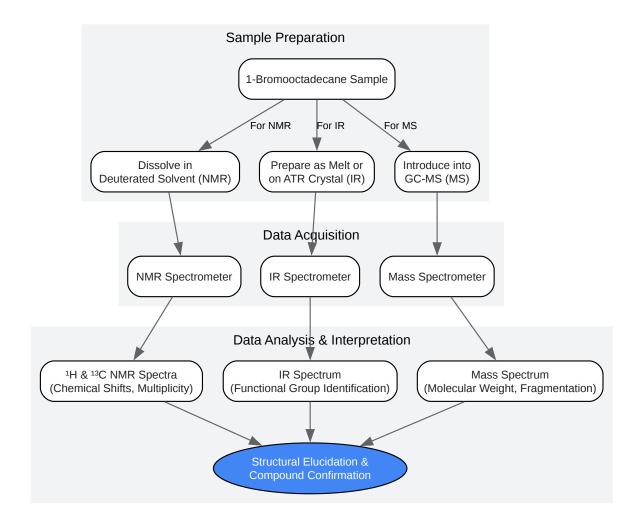
- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.
- Ionization: Electron Ionization (EI) is a common method used. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[4]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer.



• Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-bromoctadecane**.



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Caption: Workflow for Spectroscopic Analysis of **1-Bromooctadecane**.



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References

- 1. Page loading... [wap.guidechem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 1-Bromooctadecane(112-89-0) 13C NMR spectrum [chemicalbook.com]
- 4. 1-Bromooctadecane | C18H37Br | CID 8218 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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